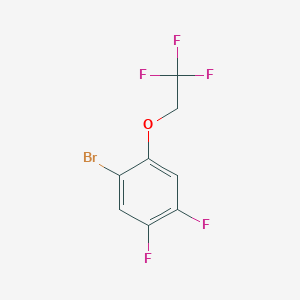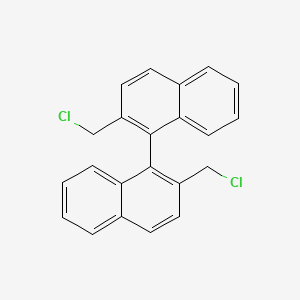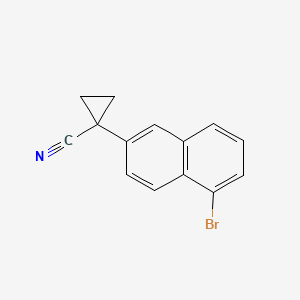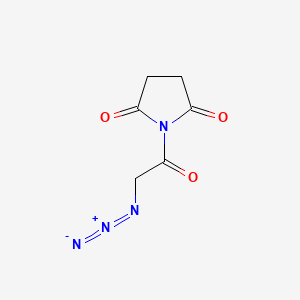
(S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a tert-butyl ester group, an amino group, and an ethylamino group, making it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral starting material, such as (S)-tert-butyl 4-oxopentanoate.
Amination: The carbonyl group of the starting material is subjected to reductive amination using ethylamine. This step introduces the ethylamino group.
Protection: The amino group is protected using a tert-butyl ester to prevent unwanted side reactions during subsequent steps.
Final Amination: The protected intermediate is then reacted with an appropriate amine source to introduce the amino group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the synthesis steps efficiently.
Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.
Purification techniques: Such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Forms various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Interaction: The compound could interact with specific receptors, modulating their activity.
Pathway Modulation: It might influence biochemical pathways by altering the concentration of key intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-tert-butyl 4-amino-5-(methylamino)-5-oxopentanoate: Similar structure but with a methylamino group instead of an ethylamino group.
(S)-tert-butyl 4-amino-5-(propylamino)-5-oxopentanoate: Contains a propylamino group instead of an ethylamino group.
Uniqueness
Steric Effects: The ethylamino group in (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate provides unique steric properties compared to its methyl and propyl analogs.
Reactivity: The presence of the ethylamino group may influence the compound’s reactivity and interaction with other molecules differently than its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl (4S)-4-amino-5-(ethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C11H22N2O3/c1-5-13-10(15)8(12)6-7-9(14)16-11(2,3)4/h8H,5-7,12H2,1-4H3,(H,13,15)/t8-/m0/s1 |
Clé InChI |
UAHPKRTZASHNIJ-QMMMGPOBSA-N |
SMILES isomérique |
CCNC(=O)[C@H](CCC(=O)OC(C)(C)C)N |
SMILES canonique |
CCNC(=O)C(CCC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


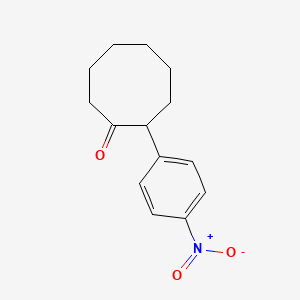

![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)
